tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate

Description

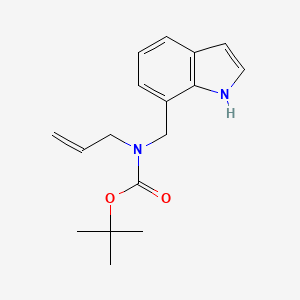

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1H-indol-7-ylmethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-5-11-19(16(20)21-17(2,3)4)12-14-8-6-7-13-9-10-18-15(13)14/h5-10,18H,1,11-12H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYSUSDSFKKPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and tert-butyl carbamate.

Reaction Conditions: The reaction conditions often involve the use of protecting groups, such as tert-butyl, to protect the amine group during the synthesis. The tert-butyl group can be installed using tert-butyl chloroformate in the presence of a base like triethylamine.

Synthetic Routes: One common synthetic route involves the reaction of indole derivatives with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. .

Chemical Reactions Analysis

tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the carbamate group are replaced with other groups. .

Scientific Research Applications

tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s indole moiety makes it a valuable tool in studying biological processes, as indole derivatives are known to interact with various biological targets.

Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate involves its interaction with specific molecular targets. The indole moiety can interact with enzymes, receptors, and other proteins, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of carbamate-containing indole derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a detailed comparison of tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate with analogous compounds, focusing on substituents, synthetic routes, and physicochemical properties.

Key Findings

Substituent Effects on Reactivity and Stability

- The tert-butyl group in the target compound enhances steric protection of the carbamate nitrogen, improving stability under acidic conditions compared to derivatives like 1H-indol-7-yl dimethylcarbamate .

- Allyl groups (e.g., in the target compound) offer versatility for further functionalization via click chemistry or cross-coupling reactions, unlike saturated alkyl chains (e.g., hexyl in ).

For example, tert-Butyl (6-(3-iodobenzamido)hexyl)carbamate achieved 87% yield via acyl chloride coupling , while bulkier derivatives (e.g., undec-10-yn-1-yl) required multi-step protocols with lower yields (57.2%) .

Spectral and Physicochemical Properties

- ¹H NMR Shifts : The indole proton (H-4) in carbamate derivatives typically resonates at δ 7.53–7.56 ppm, while tert-butyl protons appear as singlets near δ 1.2–1.5 ppm .

- Lipophilicity : Compounds with long aliphatic chains (e.g., undec-10-yn-1-yl in ) exhibit higher logP values compared to the target compound, impacting membrane permeability and bioavailability.

In contrast, the target compound’s allyl group may enable conjugation to biomolecules for targeted drug delivery.

Biological Activity

tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and modulation of neurotransmitter receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by an indole moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the N-allylation of indoles, which has been shown to yield high selectivity and enantiomeric excess in various studies . The synthetic pathway often employs iridium-catalyzed reactions, allowing for the formation of the desired N-allylindole products with significant yields .

Research indicates that compounds containing indole structures can interact with various biological targets, including receptors and enzymes. For instance, the indole scaffold has been implicated in modulating dopamine receptors, specifically acting as a negative allosteric modulator . This interaction suggests that this compound may influence neurotransmitter signaling pathways, which could be beneficial in treating disorders related to dopaminergic dysfunction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. For example, certain derivatives have demonstrated potent growth inhibition against cancer cell lines while sparing non-tumorigenic cells . This selective cytotoxicity is crucial for developing effective cancer therapies with minimal side effects.

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | Tumorigenic | 10 | High |

| B | Non-tumorigenic | >100 | Low |

In a comparative study, this compound was evaluated alongside other indole derivatives. Results indicated that this compound exhibited significant antiproliferative effects on specific cancer cell lines while maintaining a favorable selectivity index .

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems has been explored through various in vitro assays. Its interaction with dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The allosteric modulation observed may lead to enhanced therapeutic profiles compared to traditional agonists or antagonists .

Case Studies

-

Case Study 1: Antitumor Activity

A study assessed the efficacy of this compound on breast cancer cell lines. The compound was found to significantly inhibit cell proliferation at concentrations as low as 5 µM, with mechanisms involving apoptosis induction and cell cycle arrest. -

Case Study 2: Neuroprotective Effects

In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, the compound demonstrated a protective effect by reducing cell death and preserving neuronal function. This suggests its potential utility in neurodegenerative disease models.

Q & A

Q. What are the critical considerations for optimizing reaction conditions in the synthesis of tert-butyl ((1H-indol-7-yl)methyl)(allyl)carbamate?

Synthetic optimization requires careful control of:

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) are preferred for carbamate formation due to their compatibility with Boc-protecting groups .

- Base choice : Mild bases like NaHCO₃ minimize side reactions during nucleophilic substitutions .

- Temperature control : Room temperature is often sufficient for coupling reactions, but reflux may be required for reductions (e.g., Fe/NH₄Cl for nitro-to-amine conversion) .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) is standard for isolating intermediates .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- ¹H/¹³C NMR : Confirm allyl and indole proton environments. For example, allyl protons appear as a triplet (δ ~5.2–5.4 ppm), while indole NH signals are typically broad (δ ~10 ppm) .

- Mass spectrometry (ESI+) : Verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₂N₂O₂: 298.17) .

- X-ray crystallography : Resolve bond geometries using SHELX programs, particularly for confirming stereochemistry in complex analogs .

Q. What safety protocols are essential for handling allyl- and indole-containing intermediates?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., allyl chloride) .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the allyl group .

Advanced Research Questions

Q. How do competing reaction pathways affect yields in multi-step syntheses involving this compound?

- Nucleophilic competition : The indole NH may compete with the allyl group for electrophilic reagents. Pre-blocking the NH (e.g., with a Boc group) can improve selectivity .

- Oxygen sensitivity : Allyl groups are prone to peroxidation; degassing solvents and using radical inhibitors (e.g., BHT) enhance stability .

- Data-driven optimization : Track side products via LC-MS and adjust stoichiometry (e.g., excess Boc₂O for complete carbamoylation) .

Q. What mechanistic insights explain the regioselectivity of indole functionalization in this compound?

- Electronic effects : The 7-position of indole is electron-rich due to conjugation with the pyrrole ring, favoring electrophilic substitution (e.g., alkylation) .

- Steric hindrance : Bulky tert-butyl groups direct reactions to less hindered sites. Computational modeling (DFT) can predict regioselectivity .

- Experimental validation : Compare yields from direct alkylation vs. transition-metal-catalyzed methods (e.g., Pd-mediated coupling) .

Q. How can crystallographic data resolve discrepancies in proposed molecular geometries?

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals, common in allyl-containing compounds .

- Hydrogen bonding : Indole NH often forms intermolecular H-bonds with carbamate carbonyls, stabilizing specific conformations .

- Validation : Cross-reference XRD bond lengths/angles with DFT-optimized structures to confirm accuracy .

Q. What strategies mitigate batch-to-batch variability in large-scale academic syntheses?

- Quality control : Implement in-process HPLC monitoring for key intermediates (e.g., tert-butyl carbamate formation) .

- Reagent purity : Use freshly distilled allyl bromide to avoid oligomerization byproducts .

- Scale-up adjustments : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for high-volume batches .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of tert-butyl carbamates under acidic conditions?

- Context-dependent stability : While tert-butyl groups are acid-labile, the indole moiety’s electron-donating effects may delay Boc deprotection. Compare TFA-mediated cleavage kinetics (e.g., 1–4 hr in DCM) across analogs .

- Alternative protecting groups : If instability persists, consider benzyl or Fmoc groups, though these may complicate purification .

Q. Why do catalytic methods for allylation yield inconsistent results across studies?

- Catalyst poisoning : Indole’s NH can deactivate Pd catalysts. Pre-coordination with ligands (e.g., PPh₃) or NH protection may improve efficiency .

- Solvent effects : DMAc enhances Pd solubility but may promote side reactions; screen solvents like THF or DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.